(6-Bromo-1H-indol-3-YL)-methylamino-acetic acid
Description
“(6-Bromo-1H-indol-3-YL)-methylamino-acetic acid” is a compound that belongs to the class of indole derivatives . Indole derivatives are of wide interest because of their diverse biological and clinical applications . They are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Synthesis Analysis
The synthesis of indole derivatives often involves the degradation of tryptophan in higher plants . For example, 2-(6-bromo-1H-indol-3-yl)acetic acid can be synthesized from 6-bromo-1H-indole . The reaction involves the addition of oxalyl chloride to a solution of 6-bromo-1H-indole in diethyl ether, followed by stirring at room temperature for several hours .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of a 6-bromo-1H-indol-3-yl group . The InChI code for this compound is 1S/C11H11BrN2O2/c12-7-1-2-8-6(3-9(13)11(15)16)5-14-10(8)4-7/h1-2,4-5,9,14H,3,13H2,(H,15,16)/t9-/m0/s1 .Chemical Reactions Analysis
Indole derivatives, including “this compound”, are known to undergo a variety of chemical reactions. For instance, they readily undergo electrophilic substitution due to excessive π-electrons delocalization .Future Directions
The future directions for the research and development of “(6-Bromo-1H-indol-3-YL)-methylamino-acetic acid” and other indole derivatives are promising. Given their diverse biological activities and clinical applications, there is an immeasurable potential for these compounds to be explored for newer therapeutic possibilities . For instance, they could be used as antibiotic adjuvants and antibiofilm agents against various bacterial strains .
Properties
IUPAC Name |
2-(6-bromo-1H-indol-3-yl)-2-(methylamino)acetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN2O2/c1-13-10(11(15)16)8-5-14-9-4-6(12)2-3-7(8)9/h2-5,10,13-14H,1H3,(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEMNNAMYHFFZDG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(C1=CNC2=C1C=CC(=C2)Br)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501234443 | |
Record name | 1H-Indole-3-acetic acid, 6-bromo-α-(methylamino)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501234443 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1260636-65-4 | |
Record name | 1H-Indole-3-acetic acid, 6-bromo-α-(methylamino)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1260636-65-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Indole-3-acetic acid, 6-bromo-α-(methylamino)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501234443 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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